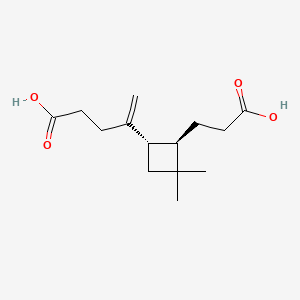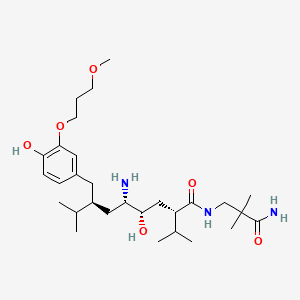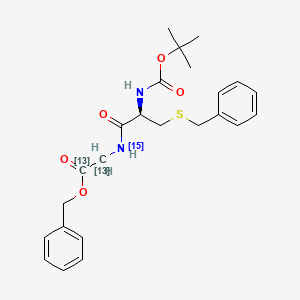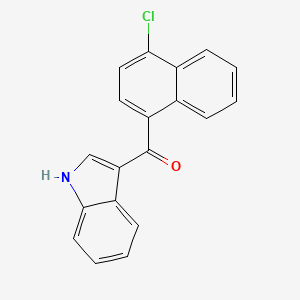
beta-Caryophyllinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Caryophyllinic acid is a sesquiterpenoid compound derived from beta-Caryophyllene, a natural bicyclic sesquiterpene It is found in various essential oils, including those of Eugenia caryophyllata, hops, and Psidium guajava
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Beta-Caryophyllinic acid can be synthesized through the ozonolysis of beta-Caryophyllene. The process involves the reaction of beta-Caryophyllene with ozone, leading to the formation of this compound. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, this compound is produced through the large-scale ozonolysis of beta-Caryophyllene. The process involves the use of industrial ozonizers and large reaction vessels to ensure efficient conversion. The product is then purified through distillation and crystallization techniques to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-Caryophyllinic acid undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form beta-Caryophyllonic acid.
Reduction: The compound can be reduced to form beta-Caryophyllinol.
Substitution: this compound can undergo substitution reactions with nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Beta-Caryophyllonic acid.
Reduction: Beta-Caryophyllinol.
Substitution: Various this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Beta-Caryophyllinic acid has numerous applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various biologically active compounds.
Biology: Studied for its anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
Beta-Caryophyllinic acid exerts its effects through various molecular targets and pathways. It is known to activate cannabinoid receptor type 2 (CB2), leading to anti-inflammatory and analgesic effects. The compound also modulates the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing the production of pro-inflammatory cytokines. Additionally, this compound activates peroxisome proliferator-activated receptors (PPARs), contributing to its anti-inflammatory and antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
Beta-Caryophyllinic acid is unique compared to other sesquiterpenoids due to its specific biological activities and molecular targets. Similar compounds include:
Beta-Caryophyllene: The parent compound, known for its anti-inflammatory and analgesic properties.
Beta-Caryophyllene oxide: An oxidized derivative with similar biological activities.
Beta-Caryophyllonic acid: An oxidized form of this compound with distinct chemical properties.
This compound stands out due to its specific activation of CB2 receptors and modulation of NF-κB and PPAR pathways, making it a promising candidate for therapeutic applications.
Eigenschaften
IUPAC Name |
4-[(1S,2R)-2-(2-carboxyethyl)-3,3-dimethylcyclobutyl]pent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O4/c1-9(4-6-12(15)16)10-8-14(2,3)11(10)5-7-13(17)18/h10-11H,1,4-8H2,2-3H3,(H,15,16)(H,17,18)/t10-,11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTMEDMFNUDFPT-GHMZBOCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1CCC(=O)O)C(=C)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@@H]([C@H]1CCC(=O)O)C(=C)CCC(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of β-caryophyllinic acid in atmospheric aerosols?
A: β-Caryophyllinic acid serves as a valuable tracer for the presence and abundance of biogenic secondary organic aerosols (SOA) originating from the oxidation of β-caryophyllene emitted by vegetation. [, ] By measuring its concentration in atmospheric samples, researchers can estimate the contribution of β-caryophyllene oxidation to organic aerosol mass, a crucial factor influencing air quality and climate.
Q2: How does the seasonal variation of β-caryophyllinic acid differ from other biogenic SOA tracers, and what does this reveal about its source?
A: While monoterpene and β-caryophyllene oxidation products, including β-caryophyllinic acid, exhibit peak concentrations during winter and spring, isoprene oxidation products like 2-methyltetrols peak in early summer. [] This difference in seasonal trends suggests that the sources and atmospheric transport patterns of these biogenic volatile organic compounds vary, with isoprene emissions likely increasing during periods of higher temperatures and photosynthetic activity.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)




![Tert-butyl (2Z)-2-[(3aS,4S,7aS)-4-methoxy-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ylidene]acetate](/img/structure/B565778.png)


![(5S,8E,10E,12R)-12-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-hydroxy-15-(trimethylsilyl)-8,10-Pentad](/img/new.no-structure.jpg)
![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)
